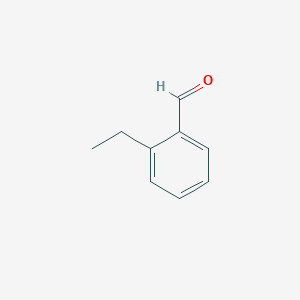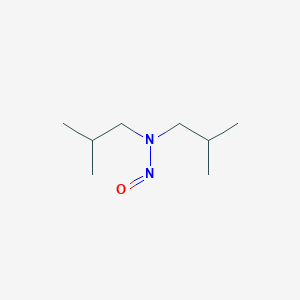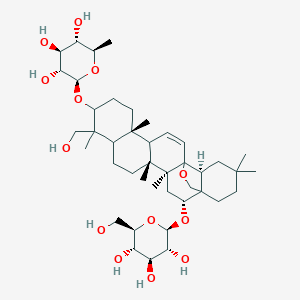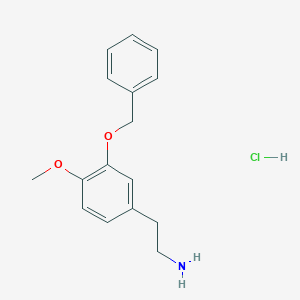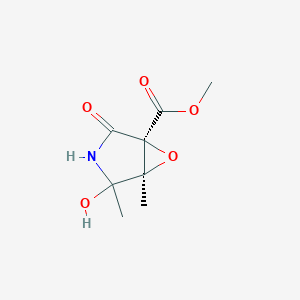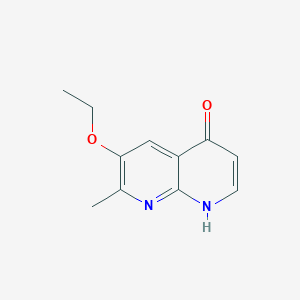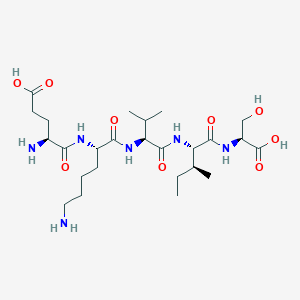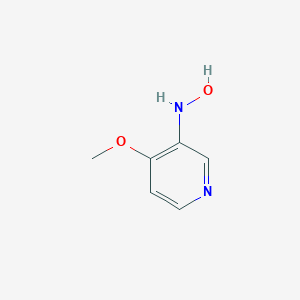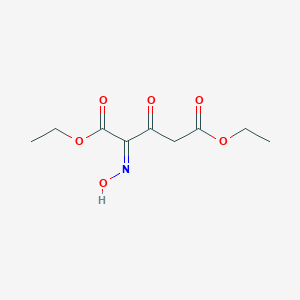
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is a chemical compound with a complex structure that includes both hydroxyimino and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a suitable aldehyde or ketone. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the hydroxyimino group to an amine.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science research.
Mechanism of Action
The mechanism of action of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the oxo group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dimethyl Ester
- 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dipropyl Ester
- 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dibutyl Ester
Uniqueness
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is unique due to its specific ester groups, which can influence its reactivity and interactions. The diethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
Properties
IUPAC Name |
diethyl 3-hydroxy-2-nitrosopent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKFPIGLULSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C(=O)OCC)N=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
